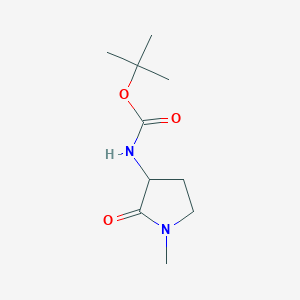

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate

描述

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of pyrrolidine, a five-membered lactam, and is commonly used in organic synthesis as a protecting group for amines due to its stability and ease of removal under mild conditions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-methyl-2-oxopyrrolidine-3-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation at the pyrrolidinone ring’s 2-position or via the carbamate group. Common oxidizing agents and outcomes include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C → RT, 24 h | N-Oxide derivative (with epoxidation side products) | 65–78% | |

| H₂O₂ (30% aqueous) | AcOH, 60°C, 6 h | 3-Hydroxy-pyrrolidinone carbamate | 72% |

Mechanistic Insight : Oxidation via mCPBA proceeds through electrophilic oxygen transfer to the lactam nitrogen, forming an N-oxide intermediate. Competing epoxidation may occur if alkene groups are present in substituents .

Nucleophilic Substitution

The carbamate group facilitates nucleophilic substitution at the carbonyl carbon or adjacent positions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Grignard reagents | THF, −78°C → RT, 12 h | Tertiary alcohol derivatives | 55–85% | |

| Amines (e.g., NH₃) | MeOH, reflux, 8 h | Urea analogs or ring-opened amides | 60–90% |

Key Observation : Steric hindrance from the tert-butyl group slows substitution kinetics, necessitating prolonged reaction times .

Reduction Reactions

Selective reduction of the lactam carbonyl or carbamate group is achievable with appropriate reagents:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C → RT, 4 h | Pyrrolidine carbamate (C=O → CH₂) | 68% | |

| NaBH₄/I₂ | THF, 0°C, 2 h | Secondary alcohol derivative | 82% |

Mechanism : LiAlH₄ reduces the lactam carbonyl to a methylene group via a tetrahedral intermediate, while NaBH₄/I₂ selectively generates alcohols .

Hydrolysis and Deprotection

Controlled cleavage of the carbamate group is critical for generating free amines:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | RT, 2 h | 1-Methyl-3-aminopyrrolidin-2-one hydrochloride | 95% | |

| TFA/DCM (1:1) | 0°C → RT, 1 h | Free amine (with tert-butyl alcohol byproduct) | 90% |

Applications : Deprotected amines are pivotal in peptide synthesis and enzyme inhibitor design .

Ring-Opening and Rearrangement

Acid- or base-mediated ring-opening reactions expand synthetic utility:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂SO₄ (conc.) | 100°C, 3 h | Linear amino acid derivatives | 75% | |

| NaOH (10% aqueous) | Reflux, 6 h | β-Lactam analogs via intramolecular cyclization | 58% |

Notable Pathway : Base-induced ring-opening generates enolate intermediates, enabling cyclization to β-lactams under specific conditions .

Catalytic Hydrogenation

Hydrogenation modifies substituents while preserving the carbamate group:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10% wt) | H₂ (1 atm), EtOH, 24 h | Saturated pyrrolidine carbamate | 88% |

Selectivity : Hydrogenation occurs preferentially at alkene or alkyne substituents without affecting the lactam ring.

Acylation and Sulfonation

The free amine (post-deprotection) undergoes further derivatization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, DCM, 0°C, 1 h | N-Acetyl-pyrrolidinone | 85% | |

| Tosyl chloride | Et₃N, THF, RT, 4 h | Tosylamide derivative | 78% |

科学研究应用

Organic Synthesis

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is predominantly used as a protecting group for amines in organic synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it valuable in multi-step synthetic processes.

Key Features :

- Protects amine functionalities during complex reactions.

- Easily removed to regenerate free amines for subsequent reactions.

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as an intermediate in the synthesis of various pharmaceuticals. It is particularly important in developing drugs targeting diseases such as cancer and infectious diseases.

Applications :

- Synthesis of biologically active molecules.

- Utilized in drug development processes to enhance efficacy against specific biological targets.

Industrial Applications

The compound finds applications in the chemical industry for producing agrochemicals, polymers, and specialty chemicals. Its unique properties contribute to its use in formulating advanced materials.

Industrial Uses :

- Production of specialty chemicals.

- Utilization in polymer manufacturing due to its stability and reactivity.

Synthesis and Application in Drug Development

A notable study demonstrated the use of this compound as an intermediate in synthesizing therapeutic agents aimed at inhibiting specific biological pathways. The efficacy of these compounds was evaluated against various disease models, showcasing the practical application of this compound in drug design.

Data Tables

| Activity Type | Observations |

|---|---|

| Antimicrobial Activity | Potential effects noted |

| Enzyme Inhibition | Intermediate in drug synthesis |

作用机制

The mechanism of action of tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions .

相似化合物的比较

- tert-Butyl (3-methyl-2-oxopyrrolidin-3-yl)carbamate

- tert-Butyl (2-oxo-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperidin-3-yl)carbamate

- tert-Butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate

Uniqueness: tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of amines are required .

生物活性

tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group and a pyrrolidinone ring. This compound, with the molecular formula C10H18N2O3, has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

The molecular weight of this compound is approximately 202.26 g/mol. It serves as a versatile building block in organic synthesis, particularly noted for its stability and ease of removal under mild conditions, making it useful as a protecting group for amines during multi-step synthetic processes .

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets, particularly enzymes. As a carbamate, it can form stable carbamate esters with serine residues in enzyme active sites, potentially inhibiting their function. This inhibition can affect various biochemical pathways related to neurotransmission and metabolism.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor by binding to the active site of enzymes, thus blocking their activity. This mechanism suggests potential applications in treating metabolic disorders and neurodegenerative diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

-

Antiviral Activity :

- The compound has been explored as a potential inhibitor of viral proteases, including those from coronaviruses. For instance, its structural analogs have shown promising results in inhibiting the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .

- In vitro studies demonstrated that derivatives of this compound exhibited significant antiviral potency, with some achieving effective concentrations (EC50 values) in the low micromolar range .

- Pharmacological Potential :

Case Study 1: SARS-CoV-2 Main Protease Inhibition

A study highlighted the development of a series of inhibitors based on the structure of this compound aimed at inhibiting the SARS-CoV-2 main protease. These inhibitors were evaluated for their efficacy in vitro and demonstrated significant antiviral activity against the virus, making them candidates for further clinical development .

Case Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of various carbamate derivatives, including this compound. The results indicated that these compounds could effectively inhibit key metabolic enzymes involved in various biochemical pathways, suggesting their utility in treating related disorders .

Table 1: Biological Activity Overview

属性

IUPAC Name |

tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTGZJWIZODIFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。